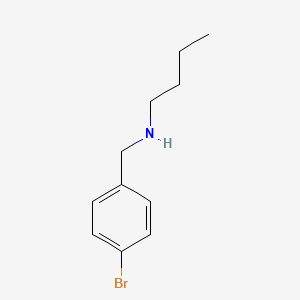

Benzenemethanamine, 4-bromo-N-butyl-

Description

Overview of Bromo-Substituted Benzylamines as Synthetic Precursors

Bromo-substituted benzylamines are a class of compounds widely recognized for their utility as synthetic precursors. The presence of a bromine atom on the aromatic ring offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simpler starting materials. The benzylamine (B48309) moiety itself can be a precursor to other functional groups or can be incorporated into larger molecules with potential applications in pharmaceuticals and materials science. For instance, related bromo-substituted aromatic compounds have been used in the synthesis of molecules with antimicrobial properties. ontosight.ai

The synthesis of compounds like Benzenemethanamine, 4-bromo-N-butyl- can be achieved through several established chemical routes. A common method involves the reaction of 4-bromobenzyl chloride or 4-bromobenzyl bromide with butylamine. ontosight.ai This nucleophilic substitution reaction is a fundamental transformation in organic chemistry for the formation of carbon-nitrogen bonds.

Historical Development and Significance of Aliphatic and Aromatic Amine Chemistry

The study of amines, both aliphatic and aromatic, has a rich history that is central to the development of organic chemistry. chemtik.com Aromatic amines, in particular, gained prominence in the 19th century with the rise of the synthetic dye industry. bldpharm.com This era saw the discovery of aniline (B41778) and its derivatives, which laid the groundwork for understanding the reactivity of these compounds. Over time, the scope of amine chemistry expanded dramatically, with the development of numerous synthetic methods and a deeper understanding of their chemical properties.

Aliphatic amines are naturally occurring, often as products of protein decomposition, and are also present in living tissues. chemtik.com The industrial synthesis of aliphatic amines is now commonplace, with methods such as the reaction of alcohols with ammonia (B1221849) being widely used. chemtik.com The historical journey of amine chemistry has led to their indispensable role in the synthesis of a vast array of chemical products, from pharmaceuticals to polymers.

Position of Benzenemethanamine, 4-bromo-N-butyl- within Contemporary Organic Synthesis

In the realm of contemporary organic synthesis, Benzenemethanamine, 4-bromo-N-butyl- is best understood as a versatile intermediate. Its bifunctional nature, possessing both a reactive aromatic bromide and a secondary amine, allows for sequential or orthogonal synthetic transformations. The N-butyl group can influence the compound's physical properties, such as solubility, and can play a role in the steric and electronic environment of the nitrogen atom, thereby modulating its reactivity.

Compounds of this class serve as valuable starting materials for the synthesis of more complex molecules. The benzyl (B1604629) group can be used as a protecting group for the amine, which can later be removed via hydrogenolysis. nih.gov Furthermore, the secondary amine can undergo various reactions, including acylation and further alkylation, to build more elaborate structures. The presence of the bromo-substituent opens up possibilities for introducing new carbon-carbon or carbon-heteroatom bonds, making it a strategic component in multistep synthetic sequences.

Research Rationale and Scope of Investigation

While specific research focused solely on Benzenemethanamine, 4-bromo-N-butyl- is not extensively documented in publicly available literature, the rationale for investigating such a compound is clear from the study of its analogues. The combination of a halogenated aromatic ring and an N-alkylated amine is a common motif in molecules with biological activity. Therefore, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents or functional materials.

The scope of investigation for a compound like Benzenemethanamine, 4-bromo-N-butyl- would likely involve its use in the synthesis of a library of derivatives for screening in various biological assays. Research could also explore its utility in catalysis or as a building block for novel polymers. The fundamental chemical properties and reactivity of this compound provide a solid foundation for its potential application in diverse areas of chemical research and development.

Chemical Compound Data

Below is a table summarizing the key chemical identifiers for Benzenemethanamine, 4-bromo-N-butyl-.

| Property | Value |

| Compound Name | Benzenemethanamine, 4-bromo-N-butyl- |

| CAS Number | 90389-57-4 |

| Molecular Formula | C11H16BrN |

| Molecular Weight | 242.16 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7,13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNOIXPMJHKLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209254 | |

| Record name | Benzenemethanamine, 4-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60509-40-2 | |

| Record name | Benzenemethanamine, 4-bromo-N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 4-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzenemethanamine, 4 Bromo N Butyl

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Benzenemethanamine, 4-bromo-N-butyl- reveals two primary disconnection strategies, both focusing on the formation of the carbon-nitrogen bond between the butyl group and the benzylic carbon.

Scheme 1: Retrosynthetic analysis of Benzenemethanamine, 4-bromo-N-butyl-

Pathway A: Reductive Amination. This approach involves the disconnection of the C-N bond to yield 4-bromobenzaldehyde (B125591) and n-butylamine as the primary synthons. The forward reaction would involve the formation of an imine intermediate from the aldehyde and amine, followed by in-situ or subsequent reduction to the target secondary amine.

Pathway B: N-Alkylation. This alternative strategy also disconnects the C-N bond, but from a different perspective, leading to n-butylamine and a 4-bromobenzyl halide (such as bromide or chloride) as the key precursors. The synthesis would then proceed via a nucleophilic substitution reaction where the amine displaces the halide.

Precursor Synthesis and Functional Group Introduction

The successful synthesis of the target compound relies on the availability of its key precursors. The following sections detail the preparation of the necessary building blocks.

Synthesis of 4-Bromobenzyl Halide Precursors

4-Bromobenzyl halides are crucial electrophiles for the N-alkylation pathway. 4-Bromobenzyl bromide is commonly synthesized from 4-bromotoluene (B49008) through a free-radical bromination reaction. This reaction is typically initiated by light or a radical initiator. organicreactions.org The benzylic position is selectively halogenated due to the stability of the resulting benzyl (B1604629) radical.

Alternatively, 4-bromobenzyl chloride can be prepared, for instance, from the corresponding 4-bromobenzyl alcohol. While the direct chlorination of 4-bromotoluene is possible, the use of the alcohol allows for milder reaction conditions. 4-Bromobenzyl alcohol itself can be synthesized by the reduction of 4-bromobenzoic acid. masterorganicchemistry.com

Synthesis of N-Butylamine Precursors

N-Butylamine is a commercially available primary amine. However, it can also be synthesized through various laboratory methods. One common industrial method is the reaction of butan-1-ol with ammonia (B1221849) over a heterogeneous catalyst at elevated temperatures and pressures. google.comgoogle.com Other methods include the reduction of butyronitrile (B89842) or the Hofmann rearrangement of valeramide. For laboratory-scale synthesis, the Gabriel synthesis, starting from butyl bromide and potassium phthalimide, followed by hydrolysis or hydrazinolysis, offers a clean route to the primary amine.

Direct Amination Approaches

With the precursors in hand, the target molecule can be synthesized by forming the key C-N bond.

Reductive Amination Protocols for Benzenemethanamine, 4-bromo-N-butyl-

Reductive amination is a powerful and widely used method for the synthesis of amines. organicreactions.orgmasterorganicchemistry.com It can be performed as a one-pot reaction or in a stepwise manner involving the isolation of the imine intermediate.

The reaction between 4-bromobenzaldehyde and n-butylamine first forms the N-(4-bromobenzylidene)butan-1-amine intermediate. This imine formation is typically carried out in a suitable solvent, and the water generated is often removed to drive the equilibrium towards the product. A study has shown that this reaction can proceed in high yield under solvent-free conditions. researchgate.net

The subsequent reduction of the imine is the crucial step to afford the final secondary amine. rsc.org Various reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice, although it can also reduce the starting aldehyde if not used in a stepwise manner. masterorganicchemistry.comcommonorganicchemistry.comscispace.com A milder reducing agent, sodium cyanoborohydride (NaBH₃CN), is often preferred for one-pot reductive aminations as it selectively reduces the protonated imine (iminium ion) in the presence of the aldehyde. masterorganicchemistry.com

Table 1: Reductive Amination of 4-Bromobenzaldehyde with Various Amines

| Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| Ammonia | H₂/Co catalyst | H₂O/THF | - | organic-chemistry.org |

| n-Butylamine | - (Imine formation) | neat | 98 | researchgate.net |

| Benzylamine (B48309) | NaBH₄ | Methanol | - | rsc.org |

Note: The table includes data for the formation of the primary amine from ammonia and the imine from n-butylamine to illustrate the scope of the initial reaction step.

Alkylation of Amines with 4-Bromobenzyl Derivatives

The direct N-alkylation of n-butylamine with a 4-bromobenzyl halide provides a straightforward alternative to reductive amination. nih.gov This Sₙ2 reaction involves the nucleophilic attack of the primary amine on the electrophilic benzylic carbon, displacing the halide leaving group. nih.gov

A common issue with this method is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. To favor mono-alkylation, an excess of the amine is often used. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. sciencemadness.org

Table 2: N-Alkylation of Amines with Benzyl Halides

| Amine | Benzyl Halide | Base | Solvent | Yield (%) | Reference |

| Aniline (B41778) | 4-Bromobenzyl alcohol* | KOtBu | - | 73 | nih.gov |

| Various amines | 4-Bromobenzyl bromide | - | - | - | lehigh.edu |

Note: This example uses 4-bromobenzyl alcohol in a catalytic N-alkylation reaction, which proceeds via an in-situ generated electrophile.

Palladium-Catalyzed C-N Cross-Coupling Strategies (e.g., Buchwald-Hartwig Amination Analogues)

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly in the synthesis of aryl and benzyl amines. wikipedia.orgnih.govlibretexts.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or benzyl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of Benzenemethanamine, 4-bromo-N-butyl-, a plausible Buchwald-Hartwig approach would involve the coupling of a 4-bromobenzyl halide (such as 4-bromobenzyl bromide) with n-butylamine.

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps: oxidative addition of the benzyl halide to a Pd(0) complex, association of the amine to the resulting Pd(II) complex, deprotonation of the amine by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-alkylated benzylamine and regenerate the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions. A variety of palladium precursors, such as Pd(OAc)2 or Pd2(dba)3, can be employed. The choice of the phosphine ligand is crucial for the efficiency of the reaction, with bulky and electron-rich ligands often providing the best results by promoting the rates of oxidative addition and reductive elimination. Common ligands used for such transformations include biarylphosphines like XPhos, SPhos, and RuPhos. The selection of the base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being frequently used. The reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane under an inert atmosphere to prevent the deactivation of the catalyst.

Below is a table illustrating typical reaction parameters for a hypothetical Buchwald-Hartwig synthesis of Benzenemethanamine, 4-bromo-N-butyl-.

Table 1: Hypothetical Reaction Parameters for Buchwald-Hartwig Synthesis of Benzenemethanamine, 4-bromo-N-butyl-

| Parameter | Condition |

|---|---|

| Palladium Precursor | Pd₂(dba)₃ |

| Ligand | XPhos |

| Base | NaOtBu |

| Solvent | Toluene |

| Temperature | 80-110 °C |

| Reactants | 4-Bromobenzyl bromide, n-Butylamine |

Alternative Synthetic Routes to Benzenemethanamine, 4-bromo-N-butyl-

Beyond the well-established methods, several alternative synthetic strategies are emerging for the synthesis of secondary amines like Benzenemethanamine, 4-bromo-N-butyl-. These include multicomponent reactions and innovative photochemical or electrochemical approaches that offer potential advantages in terms of efficiency, atom economy, and sustainability.

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. beilstein-journals.org MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of molecular diversity. For the synthesis of N-substituted benzylamines, a potential MCR could involve a Mannich-type reaction or a Petasis reaction.

A plausible three-component reaction for the synthesis of the target molecule could involve 4-bromobenzaldehyde, n-butylamine, and a suitable nucleophile in the presence of a catalyst. For instance, a one-pot synthesis could be envisioned where 4-bromobenzaldehyde and n-butylamine first form an imine in situ, which is then attacked by a nucleophile. Subsequent transformations could then lead to the desired product. While specific MCRs for the direct synthesis of Benzenemethanamine, 4-bromo-N-butyl- are not extensively reported, the general principles of MCRs offer a promising avenue for future synthetic explorations.

Photochemical and electrochemical methods represent green and sustainable alternatives to traditional synthetic methodologies, often proceeding under mild conditions without the need for harsh reagents. oup.com

Photochemical Synthesis: Photochemical reactions utilize light to initiate chemical transformations. In the context of amine synthesis, photochemical approaches can be used for C-N bond formation through various mechanisms, such as photo-redox catalysis. For the synthesis of Benzenemethanamine, 4-bromo-N-butyl-, a conceivable photochemical strategy could involve the photo-induced reaction between a 4-bromobenzyl derivative and n-butylamine or a precursor. While specific examples for this exact transformation are scarce, the field of photochemistry is rapidly advancing, and novel methods for amine synthesis are continuously being developed.

Electrochemical Synthesis: Electrochemical synthesis employs an electric current to drive chemical reactions. This technique can be used for both oxidative and reductive transformations. For the synthesis of secondary amines, electrochemical reductive amination of aldehydes and ketones is a promising approach. thieme-connect.comdesigner-drug.comgoogle.com This method involves the in-situ generation of an imine from the corresponding aldehyde (4-bromobenzaldehyde) and amine (n-butylamine), followed by its electrochemical reduction to the desired secondary amine. This approach avoids the use of chemical reducing agents, making it an environmentally benign alternative. The reaction is typically carried out in an undivided cell with a suitable cathode material and electrolyte.

Optimization of Reaction Parameters and Yields for Benzenemethanamine, 4-bromo-N-butyl- Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and costs. For the synthesis of Benzenemethanamine, 4-bromo-N-butyl-, key parameters to consider for optimization depend on the chosen synthetic route.

For reductive amination , a two-step process involving the formation of N-(4-bromobenzylidene)butan-1-imine followed by its reduction is a viable route. The imine formation from 4-bromobenzaldehyde and n-butylamine can be achieved in high yield (98%) under solvent- and catalyst-free conditions by heating the reactants and subsequently removing the water byproduct under reduced pressure. researchgate.net The subsequent reduction of the imine can be carried out using various reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation. The choice of reducing agent, solvent, temperature, and reaction time will significantly impact the yield of the final product.

For direct N-alkylation of 4-bromobenzylamine (B181089) with a butyl halide (e.g., 1-bromobutane), the choice of base and solvent is critical to promote the desired mono-alkylation and suppress over-alkylation to the tertiary amine. A study on the direct N-alkylation of benzylamines with alkyl halides demonstrated that using cesium carbonate (Cs₂CO₃) as the base in N,N-dimethylformamide (DMF) at room temperature provides high chemoselectivity for the mono-alkylated product. researchgate.net

The following table presents a summary of reaction conditions and yields for the synthesis of secondary benzylamines via Cs₂CO₃-promoted N-alkylation, which can be considered representative for the synthesis of the target compound. researchgate.net

Table 2: Cs₂CO₃-Promoted N-Alkylation of Benzylamines with Alkyl Halides

| Entry | Benzylamine | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzylamine | 1-Bromobutane | Cs₂CO₃ | DMF | 24 | 85 |

| 2 | 4-Methylbenzylamine | 1-Bromobutane | Cs₂CO₃ | DMF | 24 | 88 |

| 3 | 4-Methoxybenzylamine | 1-Bromobutane | Cs₂CO₃ | DMF | 24 | 92 |

For Buchwald-Hartwig amination , optimization would involve screening different palladium precursors, phosphine ligands, bases, solvents, and temperatures to identify the optimal conditions for the coupling of a 4-bromobenzyl halide with n-butylamine.

Scalability and Process Chemistry Considerations

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of several factors, including cost of reagents, safety of the process, reaction efficiency, and ease of purification.

For the synthesis of Benzenemethanamine, 4-bromo-N-butyl-, reductive amination presents a potentially scalable route. The starting materials, 4-bromobenzaldehyde and n-butylamine, are commercially available and relatively inexpensive. The solvent-free imine formation step is advantageous for large-scale production as it reduces solvent waste. researchgate.net However, the subsequent reduction step, if using metal hydrides like NaBH₄, may pose safety and cost challenges on a large scale. Catalytic hydrogenation would be a more atom-economical and cost-effective alternative for the reduction step in an industrial setting, although it requires specialized high-pressure equipment.

Direct N-alkylation with a butyl halide and a base like Cs₂CO₃ could also be a scalable process. However, the cost of cesium carbonate might be a limiting factor for large-scale synthesis. Investigating more economical bases would be a key aspect of process development. Additionally, controlling the exothermicity of the alkylation reaction and ensuring efficient mixing are crucial for safe and consistent production on a larger scale.

Reactivity Profiles and Mechanistic Investigations of Benzenemethanamine, 4 Bromo N Butyl

Reactivity of the Aromatic Bromine Moiety

The bromine atom attached to the benzene (B151609) ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-donating nature of the N-butylaminomethyl substituent.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) of aryl halides typically requires strong activation by electron-withdrawing groups in the ortho or para positions. chemistrysteps.comlibretexts.orgyoutube.com The N-butylaminomethyl group at the para position is, however, an electron-donating group, which deactivates the ring towards traditional SNAr reactions. Consequently, direct displacement of the bromine by common nucleophiles under standard SNAr conditions is generally unfavorable for Benzenemethanamine, 4-bromo-N-butyl-.

For substitution to occur, more forcing conditions or alternative mechanisms would be necessary. One such pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.commasterorganicchemistry.com This typically requires an exceptionally strong base, such as sodium amide (NaNH₂). chemistrysteps.com

Table 1: Plausible Conditions for Nucleophilic Aromatic Substitution via Benzyne Intermediate

| Reactant | Reagent | Solvent | Temperature (°C) | Product |

| Benzenemethanamine, 4-bromo-N-butyl- | NaNH₂ / NH₃ | Liquid Ammonia (B1221849) | -33 | Mixture of meta- and para-substituted amines |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the aryl bromide position. nih.gov These reactions are generally tolerant of various functional groups, including the secondary amine present in the target molecule, provided appropriate conditions are chosen.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. scispace.com This is a widely used method for forming biaryl compounds.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. youtube.com

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. youtube.com

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a palladium or nickel complex.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Typical Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | 4-(Aryl)-N-butylbenzenemethanamine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | DMF | 4-(Alkenyl)-N-butylbenzenemethanamine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Toluene | 4-(Alkynyl)-N-butylbenzenemethanamine |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | - | THF | 4-(Alkyl/Aryl)-N-butylbenzenemethanamine |

Lithiation and Subsequent Electrophilic Quenching Reactions

Treatment of aryl bromides with strong organolithium reagents, such as n-butyllithium (n-BuLi), can lead to lithium-halogen exchange, forming a highly reactive aryllithium species. researchgate.net This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. It is crucial to perform these reactions at low temperatures (e.g., -78 °C) to prevent unwanted side reactions. A potential competing reaction is the deprotonation of the N-H proton of the secondary amine or the benzylic protons. Protection of the amine functionality, for instance as a Boc-carbamate, might be necessary to ensure selective lithium-halogen exchange. whiterose.ac.ukresearchgate.net

Table 3: Lithiation and Electrophilic Quenching Strategy

| Step | Reagent | Solvent | Temperature (°C) | Intermediate/Product |

| 1. Lithiation | n-Butyllithium (n-BuLi) | Anhydrous THF or Diethyl Ether | -78 | 4-(N-butylaminomethyl)phenyllithium |

| 2. Electrophilic Quench | Electrophile (e.g., CO₂, DMF, (CH₃)₂SO₄) | Anhydrous THF or Diethyl Ether | -78 to room temp. | 4-(N-butylaminomethyl)benzoic acid, -benzaldehyde, or -toluene |

Reactivity of the Secondary Amine Functionality

The secondary amine in Benzenemethanamine, 4-bromo-N-butyl- is nucleophilic and can readily participate in reactions typical of its class, such as alkylation, acylation, and sulfonylation.

Alkylation Reactions

The nitrogen atom can be further alkylated using alkyl halides. This reaction proceeds via an SN2 mechanism, leading to the formation of a tertiary amine. The use of a mild base may be required to neutralize the hydrogen halide formed during the reaction. Over-alkylation to form a quaternary ammonium (B1175870) salt is a possible side reaction.

Table 4: N-Alkylation of Benzenemethanamine, 4-bromo-N-butyl-

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide (CH₃I) | K₂CO₃ | Acetonitrile | Benzenemethanamine, 4-bromo-N-butyl-N-methyl- |

| Ethyl Bromide (CH₃CH₂Br) | Et₃N | THF | This compoundN-ethyl- |

Acylation and Sulfonylation Reactions

Secondary amines react readily with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are typically high-yielding and are often carried out in the presence of a base to scavenge the acid byproduct.

Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields the corresponding N-acyl derivative (an amide).

Sulfonylation: Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of a sulfonamide.

Table 5: N-Acylation and N-Sulfonylation Reactions

| Reagent | Base | Solvent | Product Class |

| Acylation | |||

| Acetyl Chloride | Pyridine or Et₃N | Dichloromethane (DCM) | Amide |

| Benzoyl Chloride | Pyridine or Et₃N | Dichloromethane (DCM) | Amide |

| Sulfonylation | |||

| p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane (DCM) | Sulfonamide |

Formation of Imines and Aminals

The secondary amine functionality in Benzenemethanamine, 4-bromo-N-butyl-, allows it to react with aldehydes and ketones to form iminium ions, which are key intermediates in the formation of enamines or in reactions such as the Mannich reaction. However, for the formation of a stable neutral imine, a primary amine is typically required. youtube.com Secondary amines, like the one , react with carbonyl compounds to form carbinolamines, which can then dehydrate to form an iminium ion.

The reaction of Benzenemethanamine, 4-bromo-N-butyl- with an aldehyde, for instance, would proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to yield a carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, leading to elimination of a water molecule and the formation of a stable iminium salt.

In the presence of excess amine, the iminium ion can further react to form an aminal. This occurs through the nucleophilic attack of a second molecule of Benzenemethanamine, 4-bromo-N-butyl- on the iminium ion. The stability of the resulting aminal is often dependent on the specific reaction conditions and the nature of the carbonyl compound used.

A representative reaction scheme for the formation of an iminium ion from Benzenemethanamine, 4-bromo-N-butyl- and a generic aldehyde (R-CHO) is as follows:

Nucleophilic attack: The nitrogen atom of Benzenemethanamine, 4-bromo-N-butyl- attacks the electrophilic carbonyl carbon of the aldehyde.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine.

Protonation of hydroxyl group: Under acidic catalysis, the hydroxyl group is protonated.

Elimination of water: A molecule of water is eliminated, forming a resonance-stabilized iminium ion.

Oxidation Reactions of the Amine Moiety

The amine moiety of Benzenemethanamine, 4-bromo-N-butyl-, can undergo oxidation reactions. The specific products of such reactions depend on the oxidizing agent employed. For secondary amines, oxidation can lead to a variety of products, including hydroxylamines, nitrones, and in some cases, cleavage of the N-alkyl bond.

A notable oxidation reaction for benzylamines is the oxidative deamination, which can be catalyzed by various metal complexes. For example, a Nickel(II)-NHC (N-heterocyclic carbene) catalyst has been shown to effect the oxidative deamination of benzylamines in an aqueous medium, yielding the corresponding aldehyde. rsc.org In this type of reaction, water acts as the formal oxidant. rsc.org Applying this to Benzenemethanamine, 4-bromo-N-butyl-, the expected products would be 4-bromobenzaldehyde (B125591) and N-butylamine.

The mechanism for such a transformation generally involves the formation of a metal-bound imine intermediate, which is then attacked by water. rsc.org

| Oxidizing System | Expected Major Product(s) |

| Ni(II)-NHC / H₂O | 4-Bromobenzaldehyde, Butylamine |

| Mild Peroxides (e.g., H₂O₂) | N-(4-bromobenzyl)-N-butylhydroxylamine |

| Strong Oxidants (e.g., KMnO₄) | Cleavage products, including 4-bromobenzoic acid |

Reactivity of the Benzyl (B1604629) Methylene (B1212753) Group

The benzyl methylene group (-CH₂-) in Benzenemethanamine, 4-bromo-N-butyl- is activated by the adjacent phenyl ring and the nitrogen atom. This position is susceptible to reactions that involve the cleavage of a C-H bond, leading to functionalization at the alpha-carbon.

Alpha-Hydroxylation or Alpha-Halogenation Reactions

Alpha-Hydroxylation: The introduction of a hydroxyl group at the benzylic position can be achieved through various oxidative methods. This transformation would yield N-(4-bromobenzyl)-N-butyl-1-ol. Such reactions often proceed through radical intermediates or via hydride abstraction followed by reaction with an oxygen source.

Alpha-Halogenation: The direct halogenation of the benzyl methylene group in amines is less common than the corresponding reaction in carbonyl compounds. wikipedia.org However, under specific conditions, such as free-radical halogenation using reagents like N-bromosuccinimide (NBS) initiated by light or a radical initiator, alpha-bromination could potentially be achieved. The reaction would proceed via a benzylic radical intermediate, which is stabilized by the phenyl ring. The expected product would be N-(1-bromo-4-bromobenzyl)-N-butylamine. The stability of this product might be limited, and it could serve as an intermediate for further reactions, such as elimination or substitution.

Detailed Mechanistic Studies of Key Transformations

Detailed mechanistic studies of the reactions of Benzenemethanamine, 4-bromo-N-butyl- would provide valuable insights into the reaction pathways, transition states, and factors influencing reactivity and selectivity. Such studies often involve kinetic analysis and isotopic labeling experiments.

Kinetic Analysis and Rate Determining Steps

Kinetic studies are crucial for elucidating reaction mechanisms. For instance, in the formation of an iminium ion from Benzenemethanamine, 4-bromo-N-butyl- and an aldehyde under acidic conditions, a kinetic analysis could determine the rate-determining step.

A hypothetical rate law for the acid-catalyzed iminium ion formation could be:

Rate = k[Amine][Aldehyde][H⁺]

This rate law would suggest that the protonation of the carbonyl group or the dehydration of the carbinolamine is involved in the rate-determining step. By systematically varying the concentrations of the reactants and the catalyst (H⁺) and measuring the initial reaction rates, the order of the reaction with respect to each component can be determined.

For an oxidation reaction, such as the Ni-catalyzed deamination, kinetic studies could reveal the dependence of the rate on the concentrations of the amine, the catalyst, and the oxidant. rsc.org This information helps in understanding the catalytic cycle and identifying the turnover-limiting step.

| Reaction | Hypothetical Rate-Determining Step | Expected Kinetic Isotope Effect (kH/kD) |

| Iminium Ion Formation | Dehydration of the carbinolamine intermediate | Near 1 |

| Alpha-Halogenation (Radical) | Abstraction of the benzylic hydrogen | > 1 |

Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for tracing the pathways of atoms and bonds during a chemical reaction. thieme-connect.deresearchgate.net

Deuterium (B1214612) Labeling: To probe the mechanism of alpha-halogenation, Benzenemethanamine, 4-bromo-N-butyl- could be synthesized with deuterium atoms at the benzyl methylene position (4-bromo-C₆H₄-CD₂-NH-butyl). If the rate of halogenation is significantly slower for the deuterated compound compared to the non-deuterated one (a primary kinetic isotope effect), it would strongly support a mechanism where the C-H (or C-D) bond cleavage is the rate-determining step. researchgate.net

Nitrogen-15 Labeling: In the study of the formation of aminals, using ¹⁵N-labeled Benzenemethanamine, 4-bromo-N-butyl- would allow for the unambiguous tracking of the amine molecules. For instance, by reacting a ¹⁵N-labeled amine with an aldehyde and then adding an unlabeled amine, it would be possible to determine if the aminal is formed through the attack of a second amine molecule on the iminium ion. nih.gov This can be monitored using techniques like ¹⁵N NMR spectroscopy or mass spectrometry.

These mechanistic investigations, combining kinetic analysis and isotopic labeling, would provide a comprehensive understanding of the reactivity of Benzenemethanamine, 4-bromo-N-butyl-.

Investigation of Intermediates and Transition States

The direct investigation of reaction intermediates and transition states for the synthesis of Benzenemethanamine, 4-bromo-N-butyl- is not extensively documented in dedicated studies. However, a mechanistic understanding can be inferred from studies of analogous reactions, such as the N-alkylation of related benzylic amines. The formation of Benzenemethanamine, 4-bromo-N-butyl- from 4-bromobenzylamine (B181089) and a butylating agent, such as a butyl halide, is expected to proceed through a nucleophilic substitution pathway.

The primary amine of 4-bromobenzylamine acts as the nucleophile, attacking the electrophilic carbon of the butylating agent. The reaction is typically facilitated by a base to deprotonate the amine, enhancing its nucleophilicity. The proposed pathway involves a transition state leading to the formation of a new carbon-nitrogen bond.

A plausible reaction mechanism involves the initial deprotonation of 4-bromobenzylamine by a suitable base, forming a more potent nucleophilic amide anion. This anion then attacks the butyl halide in an SN2 (bimolecular nucleophilic substitution) reaction. This process is characterized by a single transition state where the C-N bond is forming concurrently with the cleavage of the carbon-halogen bond.

Postulated Transition State for SN2 Alkylation:

Derivatization and Analog Synthesis of Benzenemethanamine, 4 Bromo N Butyl

Modification of the Aromatic Ring System

The benzene (B151609) ring of Benzenemethanamine, 4-bromo-N-butyl- is a prime target for structural modification, offering the potential to introduce a wide range of substituents that can modulate the electronic and steric properties of the molecule.

Introduction of Additional Substituents via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) stands as a fundamental method for the direct functionalization of the benzene ring. ethz.chscribd.com The outcome of such reactions on the 4-bromo-N-butylbenzenemethanamine ring system is governed by the directing effects of the existing substituents: the bromo group and the N-butylaminomethyl group.

The bromine atom is a deactivating, yet ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. reddit.comyoutube.com The N-butylaminomethyl group (-CH₂NH-butyl), being an alkylamine derivative, is an activating group and also directs incoming electrophiles to the ortho and para positions. libretexts.orgunizin.org In this specific molecule, the para position is already occupied by the bromine atom. Therefore, incoming electrophiles are directed to the positions ortho to the N-butylaminomethyl group (positions 2 and 6) and the position ortho to the bromo group (position 3 and 5). The activating nature of the alkylamine group suggests that substitution will preferentially occur at positions 2 and 6.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This reaction generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring. masterorganicchemistry.com For Benzenemethanamine, 4-bromo-N-butyl-, nitration is expected to yield primarily 4-bromo-N-butyl-2-nitrobenzenemethanamine.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netbyjus.comyoutube.com This reaction typically leads to the formation of a ketone. For the target molecule, acylation with acetyl chloride would be expected to produce N-((5-acetyl-2-bromophenyl)methyl)butanamine. It is important to note that the amine functionality can complex with the Lewis acid, potentially deactivating the ring or leading to side reactions. Protection of the amine may be necessary. cymitquimica.com

| Electrophilic Aromatic Substitution Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-bromo-N-butyl-2-nitrobenzenemethanamine |

| Friedel-Crafts Acylation (with Acetyl Chloride) | CH₃COCl, AlCl₃ | N-((5-acetyl-2-bromophenyl)methyl)butanamine |

Ring-Opening or Ring-Expansion Strategies

Currently, there is limited specific information in the scientific literature regarding the application of ring-opening or ring-expansion strategies to Benzenemethanamine, 4-bromo-N-butyl- or closely related structures. Such transformations are generally not common for simple substituted benzene rings under standard laboratory conditions.

Functionalization of the N-Butyl Side Chain

The N-butyl side chain provides another avenue for derivatization, allowing for modifications that can impact the lipophilicity, steric bulk, and potential for new interactions of the resulting analogs.

Chain Elongation or Shortening

Methods for the elongation or shortening of the N-butyl chain are not extensively documented for this specific molecule. General synthetic routes would likely involve the dealkylation of the secondary amine followed by re-alkylation with a different alkyl halide. Alternatively, a multi-step sequence involving oxidation of the terminal methyl group of the butyl chain to a carboxylic acid, followed by standard chain extension or degradation protocols, could be envisioned, though this would be a complex undertaking.

Introduction of Heteroatoms or Functional Groups

The introduction of heteroatoms or functional groups into the N-butyl chain can be achieved through various C-H functionalization strategies. These methods often rely on radical-based or transition-metal-catalyzed processes to selectively activate a C-H bond. scribd.comnih.gov For instance, site-selective α-C(sp³)–H arylation of dialkylamines has been reported, which could potentially be adapted to introduce aryl groups at the α-position of the N-butyl chain. nih.gov The regioselectivity of such reactions can be influenced by steric and electronic factors. nih.gov

N-Substitution Reactions of the Secondary Amine

The secondary amine in Benzenemethanamine, 4-bromo-N-butyl- is a highly versatile functional group for further derivatization through N-substitution reactions.

N-Alkylation: The introduction of a second alkyl group to the nitrogen atom to form a tertiary amine can be accomplished by reaction with an alkyl halide. wikipedia.orgresearchgate.net For example, reaction with methyl iodide would yield N-benzyl-N-butyl-4-bromomethylamine. The reactivity of the amine can be influenced by the choice of base and solvent. researchgate.net

N-Acylation: The secondary amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. bath.ac.ukorganic-chemistry.orgarkat-usa.org For instance, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) would produce N-(4-bromobenzyl)-N-butylacetamide. This reaction is generally high-yielding and provides a straightforward method for introducing a wide variety of acyl groups.

| N-Substitution Reaction | Reagent | Product Type | Example Product |

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | N-benzyl-N-butyl-4-bromomethylamine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide | N-(4-bromobenzyl)-N-butylacetamide |

Formation of N-Alkyl or N-Aryl Derivatives

The secondary amine of Benzenemethanamine, 4-bromo-N-butyl- is a key site for derivatization, enabling the synthesis of tertiary amines through N-alkylation or N-arylation. A primary method for achieving this is reductive amination. youtube.comyoutube.com

Reductive Amination: This two-step process typically involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion. This intermediate is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.com The reaction of a secondary amine with a carbonyl compound first yields an enamine, which can then be reduced to a tertiary amine. youtube.com

The general scheme for reductive amination is as follows:

Step 1: Iminium Ion/Enamine Formation: The secondary amine reacts with a carbonyl compound (aldehyde or ketone) under mildly acidic conditions to form a positively charged iminium ion or a neutral enamine. youtube.com

Step 2: Reduction: A hydride reagent reduces the iminium ion or enamine to the tertiary amine. youtube.com

This method is highly versatile, allowing for the introduction of a wide variety of alkyl groups depending on the choice of the carbonyl compound.

Synthesis of N-Acyl, N-Sulfonyl, or N-Carbamoyl Derivatives

The nucleophilic nitrogen atom of Benzenemethanamine, 4-bromo-N-butyl- readily reacts with various electrophilic reagents to form amides, sulfonamides, and ureas. These functional groups are prevalent in many biologically active molecules. bath.ac.uk

N-Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like triethylamine or pyridine (B92270), yields N-acyl derivatives (amides). This is one of the most common reactions in organic chemistry for forming the robust amide bond. bath.ac.uk

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords N-sulfonyl derivatives (sulfonamides). organic-chemistry.org This reaction is a standard method for synthesizing sulfonamides, which are an important class of compounds in medicinal chemistry. nih.gov The process involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net

N-Carbamoylation: N-Carbamoyl derivatives, or ureas, can be synthesized through several routes. One common method involves the reaction of the amine with an isocyanate. An alternative and often safer approach uses a carbamoylating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to first form an activated carbamoyl-imidazole intermediate, which then reacts with the amine to produce the urea (B33335) derivative. nih.gov This method avoids the use of highly reactive and toxic isocyanates. Another approach involves the reaction of the amine with CO₂ to form a carbamate (B1207046) anion, which can then react with other molecules. nih.gov

A summary of these derivatization reactions is presented in the table below.

| Derivative Class | Reagent Type | General Product Structure |

| N-Acyl | Acyl Chloride (R-COCl) | 4-Br-C₆H₄-CH₂-N(Butyl)(CO-R) |

| N-Sulfonyl | Sulfonyl Chloride (R-SO₂Cl) | 4-Br-C₆H₄-CH₂-N(Butyl)(SO₂-R) |

| N-Carbamoyl | Isocyanate (R-NCO) | 4-Br-C₆H₄-CH₂-N(Butyl)(CO-NHR) |

Synthesis of Polyfunctional Derivatives from Benzenemethanamine, 4-bromo-N-butyl-

The presence of a bromine atom on the phenyl ring offers a valuable handle for introducing further chemical diversity through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent can be readily functionalized using various palladium-catalyzed reactions: beilstein-journals.orgnih.govrsc.orgysu.am

Suzuki Coupling: Reaction with boronic acids (Ar-B(OH)₂) or their esters allows for the introduction of new aryl or vinyl groups. nih.govnih.gov This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. nih.gov

Heck Coupling: Reaction with alkenes introduces a substituted vinyl group.

Buchwald-Hartwig Amination: Reaction with other amines allows for the synthesis of diaryl or alkylaryl amines.

Sonogashira Coupling: Reaction with terminal alkynes introduces an alkyne moiety.

Stille Coupling: Reaction with organostannanes (R-Sn(Alkyl)₃) is another effective method for forming C-C bonds. rsc.org

These reactions significantly expand the molecular complexity achievable from the starting material, allowing for the synthesis of polyfunctional derivatives with tailored electronic and steric properties. mdpi.comresearchgate.net For instance, a study on a similar bromo-naphthalene scaffold demonstrated the utility of palladium-catalyzed reactions in creating diverse compound libraries. nih.gov

The table below outlines potential cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst/Base System (Typical) | Product Type |

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | Biaryl derivative |

| Heck | H₂C=CHR | Pd(OAc)₂ / PPh₃ / Et₃N | Styrenyl derivative |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Diaryl/Alkylaryl amine |

| Sonogashira | HC≡CR | Pd(PPh₃)₄ / CuI / Et₃N | Aryl-alkyne derivative |

Stereoselective Synthesis of Chiral Analogs

The synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial, particularly in drug discovery, where biological activity is often stereospecific. yale.edu Chiral analogs of Benzenemethanamine, 4-bromo-N-butyl- can be prepared using several asymmetric synthesis strategies. rsc.orgacs.orgnih.gov

Use of Chiral Auxiliaries: One established method involves the use of a chiral auxiliary, such as the tert-butanesulfinamide reagent developed by Ellman. yale.edu Condensation of a chiral sulfinamide with 4-bromobenzaldehyde (B125591) would produce a chiral N-sulfinyl imine. Diastereoselective addition of a butyl nucleophile (e.g., butylmagnesium bromide) to this imine, followed by removal of the sulfinyl group, would yield an enantiomerically enriched 4-bromo-N-butylbenzenemethanamine.

Catalytic Asymmetric Synthesis: Another powerful approach is the use of chiral catalysts. nih.gov For example, the enantioselective reduction of an imine precursor using a chiral transition metal catalyst (e.g., based on Rhodium or Iridium) and a hydrogen source can produce one enantiomer of the amine preferentially. Similarly, enantioselective cross-coupling reactions, such as the Ni/photoredox dual-catalyzed coupling of α-N-heterocyclic trifluoroborates with aryl bromides, can create chiral N-benzylic centers with high enantioselectivity. nih.gov

These methods provide access to specific chiral analogs, enabling the exploration of stereochemistry on the molecule's function. nih.gov

Applications of Benzenemethanamine, 4 Bromo N Butyl in Advanced Organic Synthesis and Material Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

There is no specific information available on the use of Benzenemethanamine, 4-bromo-N-butyl- in the construction of nitrogen-containing heterocyclic scaffolds or as a precursor for macrocyclic or supramolecular structures. While the general class of N-alkylated aromatic amines can be used for such purposes, no literature specifically mentions this compound. sigmaaldrich.comapolloscientific.co.ukresearchgate.net

Role in the Development of Catalytic Systems

Similarly, no studies were found that describe the use of Benzenemethanamine, 4-bromo-N-butyl- as a ligand precursor for transition metal catalysis or in the field of organocatalysis or bifunctional catalysis.

Applications in Polymer Chemistry or Material Science

There is no available data on the application of this compound as a monomer, cross-linking agent, or in any other capacity within polymer chemistry or material science.

Contribution to Probe Development for Chemical Biology Research (purely chemical applications)

Benzenemethanamine, 4-bromo-N-butyl-, also known by its systematic name N-(4-bromobenzyl)butan-1-amine, serves as a valuable molecular scaffold in the field of chemical biology, particularly in the development of chemical probes. Its utility stems from its specific structural features: a brominated aromatic ring, a secondary amine, and a butyl chain. These components provide a foundation for the synthesis of more complex molecules designed to investigate biological systems at the molecular level. The primary application of this compound in this context is as a precursor or intermediate in the synthesis of specialized probes for studying enzyme interactions and protein modifications.

The chemical reactivity of Benzenemethanamine, 4-bromo-N-butyl- makes it a versatile building block. The secondary amine can be further functionalized, for instance, by attaching reporter groups such as fluorophores or biotin (B1667282). The bromo-substituted benzene (B151609) ring is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which allow for the introduction of diverse molecular fragments. This synthetic flexibility enables the creation of a library of probe molecules with varied properties, tailored for specific biological targets.

Research has indicated that derivatives of this compound exhibit interactions with biological macromolecules. For instance, its hydrochloride salt, N-(4-Bromobenzyl)-1-butanamine hydrochloride, has been utilized in studies of enzyme interactions and protein modifications. This suggests that the core structure of Benzenemethanamine, 4-bromo-N-butyl- can be a key element in designing probes with affinity for specific enzymes or proteins.

The development of such probes is a critical aspect of chemical biology, enabling the investigation of biological processes in their native environment. By incorporating moieties that can be detected (e.g., fluorescent tags) or used for purification (e.g., biotin tags), probes derived from Benzenemethanamine, 4-bromo-N-butyl- can help in identifying and characterizing the binding partners of small molecules within a cell.

Table 1: Physicochemical Properties of Benzenemethanamine, 4-bromo-N-butyl-

| Property | Value |

|---|---|

| Molecular Formula | C11H16BrN |

| IUPAC Name | N-[(4-bromophenyl)methyl]butan-1-amine |

| Synonyms | (4-Bromobenzyl)butylamine, N-(4-bromobenzyl)butan-1-amine |

| CAS Number | 90389-57-4 (for hydrochloride salt) |

| Molecular Weight | 278.61 g/mol (for hydrochloride salt) |

Data sourced from public chemical databases.

Table 2: Research Applications of Benzenemethanamine, 4-bromo-N-butyl- Derivatives in Chemical Biology

| Application Area | Research Finding |

|---|---|

| Enzyme Interaction Studies | The hydrochloride salt is used in the study of enzyme interactions and protein modifications. |

| Precursor for Probe Synthesis | Serves as a building block for creating more complex molecules for biological research. |

This table summarizes the reported research applications of the compound and its derivatives.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Analysis and Chemical Shift Assignment

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For Benzenemethanamine, 4-bromo-N-butyl-, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the bromophenyl ring and the aliphatic protons of the N-butyl and benzyl (B1604629) groups.

The para-substitution on the benzene (B151609) ring results in a symmetrical pattern, typically a pair of doublets (an AA'BB' system). The protons ortho to the bromine atom (H-3, H-5) and those ortho to the benzylic carbon (H-2, H-6) are chemically equivalent. The aliphatic region shows signals for the four distinct proton environments in the n-butyl chain and the benzylic methylene (B1212753) protons. The N-H proton of the secondary amine may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shift and Coupling Constant Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2, H-6 (Aromatic) | ~7.45 | Doublet (d) | ~8.4 | 2H |

| H-3, H-5 (Aromatic) | ~7.20 | Doublet (d) | ~8.4 | 2H |

| H-7 (Benzylic CH₂) | ~3.70 | Singlet (s) | - | 2H |

| H-1' (N-CH₂) | ~2.55 | Triplet (t) | ~7.2 | 2H |

| N-H | Variable (broad) | Singlet (s) | - | 1H |

| H-2' (CH₂) | ~1.48 | Quintet | ~7.4 | 2H |

| H-3' (CH₂) | ~1.35 | Sextet | ~7.4 | 2H |

¹³C NMR Spectral Analysis and Carbon Environment Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For Benzenemethanamine, 4-bromo-N-butyl-, a total of nine distinct carbon signals are expected: four for the aromatic ring (due to symmetry), one for the benzylic carbon, and four for the n-butyl group. The carbon atom attached to the electronegative bromine atom (C-4) is significantly shielded, while the benzylic carbon (C-7) and the N-alpha carbon (C-1') are deshielded.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Aromatic Quaternary) | ~139 |

| C-4 (Aromatic C-Br) | ~121 |

| C-2, C-6 (Aromatic CH) | ~131 |

| C-3, C-5 (Aromatic CH) | ~129 |

| C-7 (Benzylic CH₂) | ~53 |

| C-1' (N-CH₂) | ~49 |

| C-2' (CH₂) | ~32 |

| C-3' (CH₂) | ~20 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the precise atomic connectivity. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key correlations would be observed between the adjacent methylene groups of the n-butyl chain (H-1' with H-2', H-2' with H-3', and H-3' with H-4'), confirming the integrity of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 (e.g., the signal at ~3.70 ppm would correlate with the carbon at ~53 ppm, confirming the C-7/H-7 assignment). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is invaluable for connecting different fragments of the molecule. For instance, the benzylic protons (H-7) would show correlations to the aromatic carbons C-1, C-2, and C-6. The N-alpha protons (H-1') would show correlations to the benzylic carbon (C-7) and to C-2' of the butyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a flexible molecule like this, NOESY can show through-space correlations between the benzylic protons (H-7) and the N-alpha protons (H-1') of the butyl group, confirming their proximity around the nitrogen atom.

Advanced NMR Studies (e.g., Variable Temperature NMR, Solid-State NMR)

For a molecule with relatively free rotation like Benzenemethanamine, 4-bromo-N-butyl-, standard NMR is usually sufficient. However, advanced techniques could be employed for specific investigations.

Variable Temperature (VT) NMR: VT-NMR could be used to study conformational dynamics, such as restricted rotation around the C-N bonds. However, significant rotational barriers are not expected at typical analysis temperatures for this structure.

Solid-State NMR (ssNMR): If the compound were a stable solid, ssNMR could provide information about its crystalline packing and conformation in the solid state, which may differ from its conformation in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.govbohrium.com

Key expected vibrational frequencies include:

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ is characteristic of a secondary amine.

C-H (Aromatic) Stretch: Peaks appearing just above 3000 cm⁻¹.

C-H (Aliphatic) Stretch: Multiple peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C (Aromatic) Stretch: Sharp peaks in the 1600-1450 cm⁻¹ region.

C-N Stretch: Found in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

C-Br Stretch: A strong absorption in the far IR region, typically between 600 and 500 cm⁻¹. bohrium.com

Table 3: Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3010 - 3080 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure.

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. libretexts.org

The primary fragmentation pathway for N-benzylamines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The most favorable alpha-cleavage involves the loss of the largest alkyl group, which in this case would be the propyl radical from the N-butyl chain, leading to a stable, resonance-stabilized iminium cation. Another significant fragmentation is the formation of the bromotropylium ion.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 243 / 245 | [M]⁺ (Molecular Ion) | Isotopic pattern confirms presence of one bromine atom. |

| 200 / 202 | [M - C₃H₇]⁺ | Result of alpha-cleavage (loss of a propyl radical). |

| 170 / 172 | [BrC₇H₆]⁺ | Bromotropylium ion, a common fragment for benzyl halides. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For Benzenemethanamine, 4-bromo-N-butyl-, HRMS analysis would yield the exact mass of the protonated molecule, [M+H]⁺. This data allows for the calculation of the molecular formula with a high degree of confidence, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Exact Mass Data for Benzenemethanamine, 4-bromo-N-butyl-

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

| C₁₁H₁₆BrN | [M+H]⁺ | 242.0590 / 244.0570 |

Note: The presence of the bromine atom results in a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 Da.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides valuable insights into the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity.

For Benzenemethanamine, 4-bromo-N-butyl-, the protonated molecule ([C₁₁H₁₆BrN+H]⁺) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to several key fragmentation pathways. A primary fragmentation event would be the cleavage of the C-N bond, leading to the formation of the 4-bromobenzyl cation. Another significant fragmentation would involve the loss of the butyl group.

Table 2: Predicted MS/MS Fragmentation of Benzenemethanamine, 4-bromo-N-butyl- ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Proposed Loss |

| 242.0590 / 244.0570 | 169.9756 / 171.9736 | 4-bromobenzyl cation | Butylamine |

| 242.0590 / 244.0570 | 185.0022 / 187.0002 | [M-C₄H₉]⁺ | Butyl radical |

| 242.0590 / 244.0570 | 91.0542 | Tropylium ion | Bromine and Butylamine |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

As of the latest literature review, no publically available X-ray crystallographic data for Benzenemethanamine, 4-bromo-N-butyl- has been reported. Should a crystalline form of this compound be obtained, single-crystal X-ray diffraction would provide unambiguous determination of its solid-state structure. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or van der Waals forces, within the crystal lattice. If the compound were to crystallize in a chiral space group, X-ray crystallography could also be used to determine the absolute stereochemistry of a specific enantiomer.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Chiral Analog Characterization (if applicable)

Benzenemethanamine, 4-bromo-N-butyl- itself is not a chiral molecule. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are not applicable for its characterization. These methods are specifically used to study chiral molecules, which have non-superimposable mirror images (enantiomers). Should a chiral derivative or analog of Benzenemethanamine, 4-bromo-N-butyl- be synthesized, ECD and ORD would be powerful tools to investigate its stereochemical properties.

Computational and Theoretical Studies of Benzenemethanamine, 4 Bromo N Butyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular geometry, electronic properties, and spectroscopic parameters of a molecule. For Benzenemethanamine, 4-bromo-N-butyl-, these calculations offer a theoretical framework to predict its behavior and characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Vibrational frequency calculations, performed on the optimized geometry, can predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching and bending of bonds. For instance, characteristic frequencies for the C-Br stretch, N-H stretch (if present as a secondary amine), C-N stretch, and aromatic C-H stretches can be identified. These theoretical predictions are invaluable for interpreting experimental IR spectra. Studies on substituted benzdiynes have shown that electron-withdrawing groups, such as bromine, can influence the vibrational frequencies. nih.gov

Table 1: Representative Calculated Vibrational Frequencies for Substituted Benzylamines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C-N Stretch | 1000-1250 |

| C-Br Stretch | 500-600 |

Note: These are typical ranges and the exact values for Benzenemethanamine, 4-bromo-N-butyl- would require specific DFT calculations.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps, NBO Analysis)

Molecular orbital analysis provides critical information about the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For Benzenemethanamine, 4-bromo-N-butyl-, the electron-withdrawing nature of the bromine atom is expected to lower the energy of the HOMO and LUMO, potentially affecting the energy gap.

Natural Bond Orbital (NBO) analysis is used to study the delocalization of electron density and the interactions between different parts of the molecule. mdpi.com For the target compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent bonds, which contribute to the molecule's stability and conformational preferences.

Table 2: Representative HOMO-LUMO Energy Gaps for Substituted Aromatic Compounds

| Compound Type | Typical HOMO-LUMO Gap (eV) |

|---|---|

| Substituted Benzene (B151609) | 4.0 - 6.0 |

| Bromo-substituted aromatics | 4.5 - 5.5 |

Note: The specific HOMO-LUMO gap for Benzenemethanamine, 4-bromo-N-butyl- would depend on the final optimized geometry and the level of theory used.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which is essential for structure elucidation. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard. For Benzenemethanamine, 4-bromo-N-butyl-, these calculations would help in assigning the signals in its experimental NMR spectra, especially for the complex aromatic region and the butyl chain.

As mentioned earlier, calculated IR frequencies and their intensities can be used to generate a theoretical IR spectrum, aiding in the identification of functional groups.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The N-butyl group in Benzenemethanamine, 4-bromo-N-butyl- can adopt multiple conformations due to the rotation around its single bonds. Molecular dynamics (MD) simulations can be employed to explore this conformational landscape. nih.govnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov By simulating the molecule at a given temperature, a wide range of accessible conformations can be sampled. This allows for the identification of the most populated (lowest energy) conformations and the energy barriers between them. Understanding the conformational flexibility is crucial as it can influence the molecule's biological activity and physical properties.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving Benzenemethanamine, 4-bromo-N-butyl-.

Reaction Pathway Prediction and Energy Barriers

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Benzenemethanamine, 4-bromo-N-butyl- |

| N-butylbenzylamine |

| 4-bromobenzylamine (B181089) |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. These relationships are often expressed through linear free-energy relationships (LFERs), with the Hammett equation being a cornerstone of this field.

The Hammett equation is given by: log(k/k₀) = ρσ

where:

k is the rate constant for a reaction of a substituted compound.

k₀ is the rate constant for the unsubstituted parent compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is independent of the reaction being studied.

ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects.

For Benzenemethanamine, 4-bromo-N-butyl-, the key structural features influencing its reactivity are the 4-bromo substituent on the benzene ring and the N-butyl group attached to the nitrogen atom.

The 4-bromo substituent has a positive Hammett σₚ value (typically around +0.23), indicating that it is an electron-withdrawing group through its inductive effect, which is stronger than its electron-donating resonance effect. The N-butyl group is an electron-donating group through induction and also introduces significant steric bulk around the nitrogen atom.

The reactivity of the benzylic C-H bonds and the N-H bond can be analyzed using QSRR principles. For instance, in an oxidation reaction at the benzylic position, the development of the transition state will determine the sign and magnitude of the ρ value. A study on the oxidation of para-substituted benzylamines by benzyltrimethylammonium (B79724) tribromide found a positive ρ value, suggesting an electron-deficient center in the rate-determining transition state. niscpr.res.in In such a reaction, the 4-bromo substituent of Benzenemethanamine, 4-bromo-N-butyl- would be expected to decrease the reaction rate compared to unsubstituted N-butylbenzylamine.

Conversely, for reactions where a positive charge develops on the nitrogen atom in the transition state, such as in certain nucleophilic addition reactions, the electron-withdrawing 4-bromo group would also be expected to decrease the reactivity. koreascience.kr

Table 7.4.1: Predicted Reactivity Trends for Benzenemethanamine, 4-bromo-N-butyl- based on QSRR Principles

| Reaction Type | Predicted Influence of 4-Bromo Group | Predicted Influence of N-Butyl Group | Relevant Hammett Parameter | Expected Sign of Reaction Constant (ρ) |

| Nucleophilic attack by the nitrogen atom | Decreases reactivity | Decreases reactivity (steric hindrance) | σₚ | Negative |

| Oxidation of the benzylic C-H bond | Decreases reactivity | Minor electronic effect, possible steric influence | σ or σ⁺ | Positive niscpr.res.in |

| Deprotonation of the N-H bond | Increases acidity (decreases pKa) | Decreases acidity (increases pKa) | σₚ | Positive |

| Electrophilic aromatic substitution | Deactivating, directs to ortho/para positions | Activating (N-alkyl group) | σ⁺ | Negative |

This table provides predictions based on established QSRR principles and data from analogous chemical systems. niscpr.res.inviu.caviu.ca

The N-butyl group primarily exerts steric and electronic effects. Its electron-donating nature increases the electron density at the nitrogen atom, making it a stronger nucleophile than 4-bromobenzylamine itself. However, the steric bulk of the butyl group can hinder the approach to the nitrogen atom, potentially slowing down reactions where the nitrogen acts as a nucleophile, a phenomenon well-documented in structure-activity relationship studies of related benzylamines. nih.gov

QSRR models can also be developed for more complex biological activities, where descriptors beyond simple Hammett parameters, such as molecular shape, volume, and electronic properties derived from computational chemistry, are used to predict activities like enzyme inhibition or toxicity. nih.govnih.govmdpi.comfrontiersin.org For Benzenemethanamine, 4-bromo-N-butyl-, a full QSRR analysis would involve synthesizing and testing a series of analogues with different substituents on the benzene ring and varying alkyl chains on the nitrogen to derive a statistically robust model for a specific chemical or biological process.

Conclusion and Prospective Research Directions

Summary of Key Research Findings on Benzenemethanamine, 4-bromo-N-butyl-

Research on Benzenemethanamine, 4-bromo-N-butyl-, a substituted aromatic amine, is situated within the broader context of studies on benzylamines and their derivatives. While specific literature solely dedicated to this compound is not extensively available, key findings can be inferred from research on analogous structures. The synthesis of related N-alkylated bromobenzylamines typically involves the reaction of a 4-bromobenzyl halide with the corresponding amine, in this case, n-butylamine. For instance, the synthesis of 4-bromo-N,N-dimethylbenzylamine is achieved by reacting 4-bromobenzyl bromide with dimethylamine. prepchem.com Another common route is the reductive amination of 4-bromobenzaldehyde (B125591) with n-butylamine, a method that has been shown to be effective for producing various substituted benzylamines. chemicalbook.com

The chemical reactivity of the N-butyl group allows for further functionalization, such as alkylation to form tertiary amines. smolecule.com The presence of the bromo-substituent on the aromatic ring opens up possibilities for various cross-coupling reactions, which are fundamental in modern organic synthesis for creating more complex molecular architectures. The amine functionality itself can engage in typical reactions such as salt formation with acids. smolecule.com